molecular formula C7H8N4S B187143 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol CAS No. 41266-80-2

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol

Cat. No. B187143
CAS RN: 41266-80-2
M. Wt: 180.23 g/mol
InChI Key: YINCJELKAOSUAF-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol derivatives has been achieved by oxidative cyclization of new pyrimidinyl hydrazone intermediates using hypervalent iodine reagent (III) under mild conditions .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol was confirmed based on IR, NMR (1H and 13C), mass spectral data, and elemental analysis .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Physical And Chemical Properties Analysis

The compound forms yellow crystals upon recrystallization from ethanol. It has a melting point of 171-173°C. The 1H-NMR spectrum shows signals at 2.64 (s, 3H, 5-CH3), 2.73 (s, 3H, 7-CH3), 4.82 (s, 2H, SCH2), 6.76 (s, 1H, 6-H), 7.47-8.01 (m, 5H, Ar-H) .

Scientific Research Applications

Optical Sensors and Biological Applications

Triazole and pyrimidine derivatives, due to their heteroatoms and ability to form coordination and hydrogen bonds, are commonly employed as recognition units for the synthesis of optical sensors. These compounds also possess a range of biological and medicinal applications. Their versatility in forming coordination complexes makes them suitable for use as sensing probes in various optical sensors (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids have shown potential in exerting dual or multiple antibacterial mechanisms of action against Staphylococcus aureus, a prominent bacterial pathogen. This antibacterial activity is particularly relevant in the context of antibiotic-resistant strains, underscoring the importance of developing novel anti-S. aureus agents (Li & Zhang, 2021).

Reactivity and Antioxidant Activity

The reactivity of 1,2,4-triazole derivatives, including those with a 3-thiol group, has been studied for their antioxidant and antiradical activity. These compounds are compared to biogenic amino acids, such as cysteine, which also contains a free SH-group. This comparison highlights the potential of 1,2,4-triazole-3-thiones in mitigating the effects of high radiation doses in patients (Kaplaushenko, 2019).

Drug Development and Pharmacological Properties

1,2,4-Triazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Their structural versatility allows for significant chemical modeling, making them attractive candidates for drug development and new therapeutic agents (Ohloblina, 2022).

properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINCJELKAOSUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=S)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351628
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol

CAS RN

41266-80-2
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
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